molecular formula C18H21N3OS B5202883 N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B5202883
M. Wt: 327.4 g/mol
InChI Key: NYNANGQPCJQLGM-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, commonly known as PEPA, is a chemical compound with potential applications in scientific research. It is a hydrazine derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

PEPA exerts its biological effects by modulating the activity of several signaling pathways. It has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. PEPA has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation. In addition, PEPA has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
PEPA has been shown to have several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. PEPA has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, PEPA has been reported to increase the levels of glutathione, which is an important antioxidant molecule.

Advantages and Limitations for Lab Experiments

PEPA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to the use of PEPA in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to elucidate its biological activity and potential therapeutic applications.

Future Directions

PEPA has several potential future directions for scientific research. It could be further studied for its anti-inflammatory and anti-cancer effects, as well as its neuroprotective properties. It could also be investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel derivatives of PEPA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
PEPA is a hydrazine derivative that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of several signaling pathways, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, PEPA has several potential future directions for scientific research.

Synthesis Methods

PEPA can be synthesized by the reaction of 2-phenylethylamine with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with thiosemicarbazide to obtain the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

PEPA has been studied for its potential use as a therapeutic agent in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. PEPA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

1-(2-phenylethyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17(12-11-15-7-3-1-4-8-15)20-21-18(23)19-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNANGQPCJQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

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